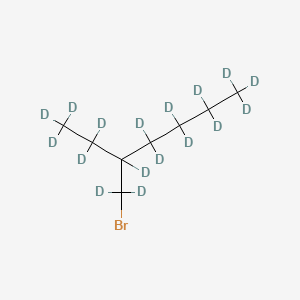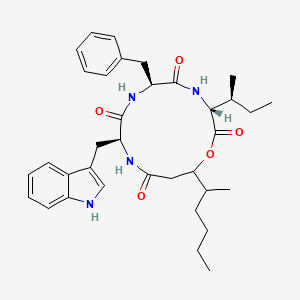
Beauverolide Ja
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beauverolide Ja is a cyclotetradepsipeptide and a secondary metabolite produced by the entomopathogenic fungus Isaria fumosorosea . It is known for its potent inhibitory effects on calmodulin, a calcium-binding messenger protein . This compound has a molecular formula of C35H46N4O5 and a molecular weight of 602.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beauverolide Ja is synthesized through a biosynthetic gene cluster (BGC) in Isaria fumosorosea . The BGC includes a polyketide synthase (PKS) responsible for producing 3-hydroxy fatty acids with varying chain lengths . The synthesis involves the incorporation of amino acids and fatty acids into the cyclotetradepsipeptide structure .
Industrial Production Methods
Industrial production of this compound involves the cultivation of Isaria fumosorosea under controlled conditions to optimize the yield of the compound . The fermentation process is carefully monitored to ensure the production of high-quality this compound. The compound is then extracted and purified using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Beauverolide Ja undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different analogs with varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various analogs of this compound with different biological activities .
Scientific Research Applications
Beauverolide Ja has a wide range of scientific research applications, including:
Mechanism of Action
Beauverolide Ja exerts its effects by inhibiting calmodulin, a calcium-binding messenger protein involved in various cellular processes . The compound binds to calmodulin with high affinity, preventing it from interacting with its target proteins . This inhibition disrupts calcium signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Beauverolide A: Another cyclotetradepsipeptide with similar calmodulin inhibitory activity.
Beauverolide B: Structurally similar to Beauverolide Ja but with different biological activities.
Beauverolide C: Another analog with distinct properties and applications.
Uniqueness
This compound is unique due to its high affinity for calmodulin and its potent inhibitory effects . It is the only beauverolide containing a tryptophan residue in its structure, which contributes to its high binding affinity .
Properties
Molecular Formula |
C35H46N4O5 |
|---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(3R,6S,9S)-6-benzyl-3-[(2S)-butan-2-yl]-13-hexan-2-yl-9-(1H-indol-3-ylmethyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C35H46N4O5/c1-5-7-13-23(4)30-20-31(40)37-29(19-25-21-36-27-17-12-11-16-26(25)27)33(41)38-28(18-24-14-9-8-10-15-24)34(42)39-32(22(3)6-2)35(43)44-30/h8-12,14-17,21-23,28-30,32,36H,5-7,13,18-20H2,1-4H3,(H,37,40)(H,38,41)(H,39,42)/t22-,23?,28-,29-,30?,32+/m0/s1 |
InChI Key |
UJWGEVYNZAXJKW-HNCLAMAUSA-N |
Isomeric SMILES |
CCCCC(C)C1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |
Canonical SMILES |
CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


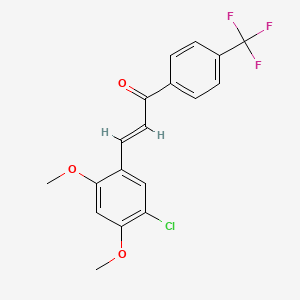
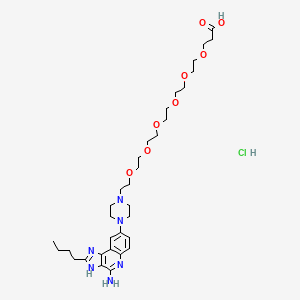
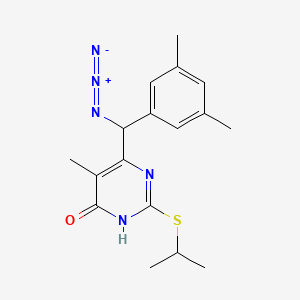

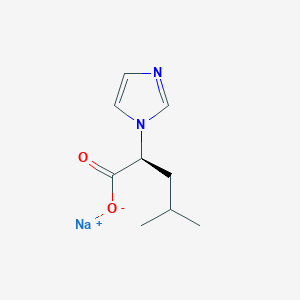
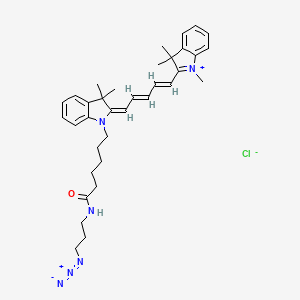
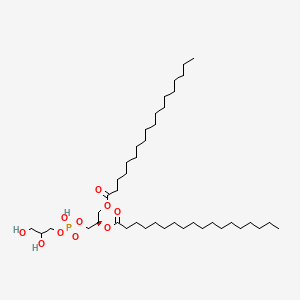
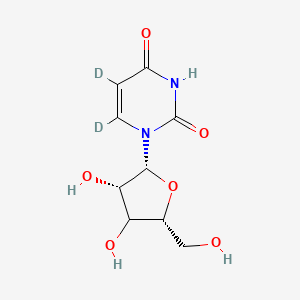

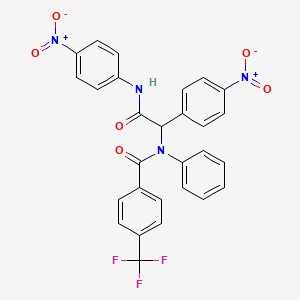
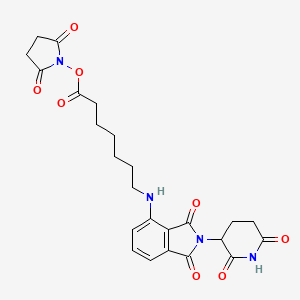
![azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12394790.png)
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)
